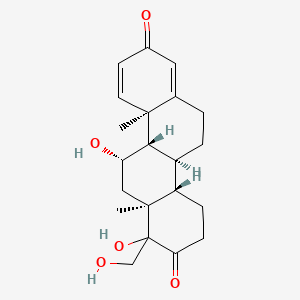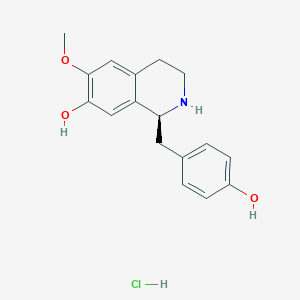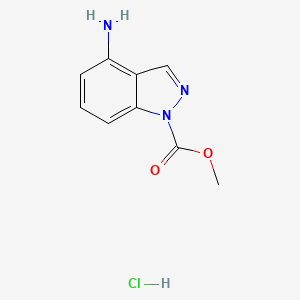
N-Boc-L-glutamic Acid alpha-Benzyl Ester-D5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-L-glutamic Acid alpha-Benzyl Ester-D5 is a deuterated derivative of N-Boc-L-glutamic Acid alpha-Benzyl Ester. It is a stable isotope-labeled compound, often used in various scientific research applications. The compound has a molecular formula of C17 D5 H18 N O6 and a molecular weight of 342.398 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The deuterium atoms are introduced during the synthesis to replace specific hydrogen atoms, resulting in the deuterated compound .
Industrial Production Methods
Industrial production of N-Boc-L-glutamic Acid alpha-Benzyl Ester-D5 typically involves large-scale chemical synthesis using similar methods as described above. The process includes the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-L-glutamic Acid alpha-Benzyl Ester-D5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group or to reduce other functional groups present in the molecule.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, oxidized derivatives, and substituted esters .
Applications De Recherche Scientifique
N-Boc-L-glutamic Acid alpha-Benzyl Ester-D5 is widely used in scientific research, including:
Chemistry: It serves as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in studies involving protein modifications and interactions.
Medicine: It is utilized in the development of pharmaceutical intermediates and drug candidates.
Mécanisme D'action
The mechanism of action of N-Boc-L-glutamic Acid alpha-Benzyl Ester-D5 involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability during chemical reactions, while the ester group allows for further modifications. The deuterium atoms enhance the compound’s stability and provide unique properties for research applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-L-glutamic Acid alpha-Benzyl Ester: The non-deuterated version of the compound.
N-Fmoc-L-glutamic Acid alpha-Benzyl Ester: A similar compound with a different protecting group (Fmoc).
Boc-L-glutamic Acid gamma-N-hydroxysuccinimide Ester alpha-Benzyl Ester: Another derivative with a different ester group.
Uniqueness
N-Boc-L-glutamic Acid alpha-Benzyl Ester-D5 is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct properties for research applications. The deuterated compound is particularly valuable in studies involving mass spectrometry and other analytical techniques .
Propriétés
Formule moléculaire |
C17H23NO6 |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
2,2,3,3,4-pentadeuterio-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(9-10-14(19)20)15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/i9D2,10D2,13D |
Clé InChI |
CVZUKWBYQQYBTF-UXCJJYBCSA-N |
SMILES isomérique |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])(C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,3r,5S)-8-(1H-Indole-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate](/img/structure/B13861071.png)

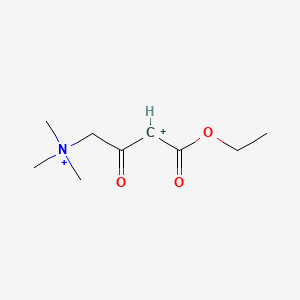

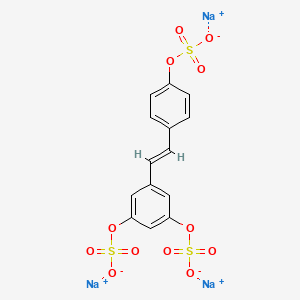




![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide](/img/structure/B13861153.png)
